molecular formula C13H25NO5S B023800 N-Boc-L-felinine CAS No. 879207-98-4

N-Boc-L-felinine

Cat. No.: B023800
CAS No.: 879207-98-4
M. Wt: 307.41 g/mol
InChI Key: ZCRDNPCXPITQHX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

N-Boc-L-felinine plays a crucial role in biochemical reactions, particularly in the synthesis of felinine. It interacts with several enzymes and proteins during these reactions. One of the key enzymes involved is cauxin, a carboxylesterase that catalyzes the conversion of this compound to felinine . This interaction is essential for the production of felinine, which serves as a pheromone precursor in felines .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in amino acid metabolism and pheromone production . The compound’s impact on cell signaling pathways is primarily related to its role in the synthesis of felinine, which can influence cellular communication and interaction in felines . Furthermore, this compound may affect cellular metabolism by altering the levels of metabolites involved in amino acid synthesis and degradation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cauxin, which catalyzes the conversion of this compound to felinine . This reaction is crucial for the production of felinine, a compound that plays a significant role in feline communication and behavior . The binding interaction between this compound and cauxin is essential for the enzyme’s catalytic activity, leading to the formation of felinine . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in amino acid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance the production of felinine without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including disruptions in amino acid metabolism and cellular function . These threshold effects are important for determining the optimal dosage for research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to amino acid metabolism. The compound interacts with enzymes such as cauxin, which catalyzes its conversion to felinine . This reaction is part of a larger metabolic pathway that includes the synthesis and degradation of amino acids . This compound may also affect metabolic flux and metabolite levels by influencing the activity of enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which are essential for its role in biochemical reactions . Understanding the transport and distribution of this compound is crucial for elucidating its effects on cellular function and metabolism .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound may localize to the cytoplasm, where it interacts with enzymes involved in amino acid metabolism . Additionally, this compound may be directed to other subcellular compartments, such as the endoplasmic reticulum or mitochondria, depending on its role in specific biochemical reactions . These localization patterns are essential for understanding the compound’s activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-L-felinine typically involves the protection of the amino group of L-cysteine with a tert-butyloxycarbonyl (Boc) group. The reaction is carried out using Boc anhydride in the presence of a base such as triethylamine or sodium hydroxide . The thiol group of L-cysteine is then reacted with 3-hydroxy-1,1-dimethylpropyl chloride to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the use of hazardous reagents and solvents, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: N-Boc-L-felinine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-Boc-L-felinine is unique due to the presence of both a Boc-protected amino group and a thiol group substituted with a 3-hydroxy-1,1-dimethylpropyl group. This unique structure allows it to participate in specific chemical reactions and makes it a valuable intermediate in the synthesis of felinine .

Biological Activity

N-Boc-L-felinine, a derivative of L-cysteine, is an important compound in biochemical research, particularly as an intermediate in the synthesis of felinine. This article explores its biological activity, mechanisms of action, and various research findings related to its applications.

Chemical Structure and Properties

This compound is characterized by a tert-butyloxycarbonyl (Boc) group protecting the amino group of L-cysteine. This structural modification enhances its stability and reactivity in biochemical reactions. The compound's unique structure allows it to participate in specific chemical reactions, making it a valuable intermediate for synthesizing felinine, which is involved in pheromone production in various species.

Target and Mode of Action

This compound primarily functions as an intermediate in the synthesis of felinine. Its conversion into felinine is catalyzed by cauxin, a carboxylesterase enzyme that plays a critical role in this biochemical pathway. The interaction with cauxin highlights its significance in amino acid metabolism and pheromone biosynthesis.

Biochemical Pathways

The compound is involved in several metabolic pathways related to amino acid metabolism. It influences gene expression associated with these pathways, particularly those governing pheromone production and cellular signaling processes.

Pharmacokinetics

As an intermediate compound, the bioavailability of this compound depends on the conditions under which it is synthesized and the properties of the final product. Its stability under laboratory conditions allows for effective use in various experimental setups, although prolonged storage may lead to degradation.

Cellular Effects

This compound has been observed to affect cellular processes significantly:

  • Gene Expression : It modulates the expression of genes involved in amino acid metabolism.
  • Cell Signaling : The compound participates in signaling pathways that regulate cellular responses to environmental stimuli.
  • Metabolism : It influences metabolic activities within cells, contributing to overall cellular health and function.

Dosage Effects

Research indicates that the effects of this compound vary with dosage levels in animal models. Lower doses enhance felinine production without significant adverse effects, suggesting a potential therapeutic window for its application.

Transport and Distribution

This compound is transported within cells through specific transporters and binding proteins that facilitate its movement across cellular membranes. Understanding these mechanisms is crucial for optimizing its use in experimental and therapeutic contexts.

Comparison with Similar Compounds

CompoundStructural FeaturesUnique Properties
N-Boc-L-cysteineLacks the 3-hydroxy-1,1-dimethylpropyl groupBasic amino acid structure
N-Boc-L-serineContains a hydroxyl group instead of a thiol groupInvolved in different metabolic pathways
N-Boc-L-lysineContains an additional amino groupLonger side chain affects reactivity
This compound Contains both Boc-protected amino group and thiolUnique reactivity due to specific groups

Research Applications

This compound is widely utilized in scientific research, particularly in studies involving:

  • Pheromone Synthesis : Investigating its role in animal communication.
  • Amino Acid Metabolism : Understanding metabolic pathways and their regulation.
  • Drug Development : Exploring its potential as a precursor for therapeutic agents targeting metabolic disorders.

Case Studies

  • Pheromone Production Studies : Research has demonstrated that this compound enhances the production of pheromones in certain species, providing insights into chemical communication mechanisms among animals.
  • Metabolic Pathway Analysis : Studies have shown that manipulating this compound levels can significantly alter gene expression profiles related to amino acid metabolism, highlighting its potential as a research tool for metabolic studies.

Properties

IUPAC Name

(2R)-3-(4-hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5S/c1-12(2,3)19-11(18)14-9(10(16)17)8-20-13(4,5)6-7-15/h9,15H,6-8H2,1-5H3,(H,14,18)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRDNPCXPITQHX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C)(C)CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572497
Record name N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879207-98-4
Record name N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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